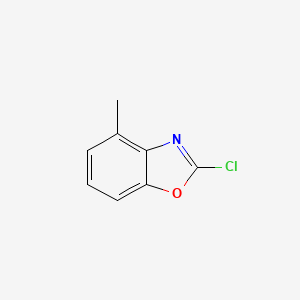![molecular formula C10H9ClF3NO2 B2422036 Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate CAS No. 1219950-27-2](/img/structure/B2422036.png)
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring, with an ethyl acetate moiety attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-(trifluoromethyl)pyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The ethyl bromoacetate undergoes nucleophilic substitution with 6-chloro-4-(trifluoromethyl)pyridine, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological activity. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can be compared with other similar compounds, such as:
Ethyl [6-chloro-4-(methyl)pyridin-2-YL]acetate: This compound has a methyl group instead of a trifluoromethyl group, which can affect its chemical properties and reactivity.
Ethyl [6-chloro-4-(fluoro)pyridin-2-YL]acetate: The presence of a fluoro group instead of a trifluoromethyl group can lead to differences in biological activity and applications.
Ethyl [6-chloro-4-(bromo)pyridin-2-YL]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
ethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(10(12,13)14)4-8(11)15-7/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIZPQILOAARDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)
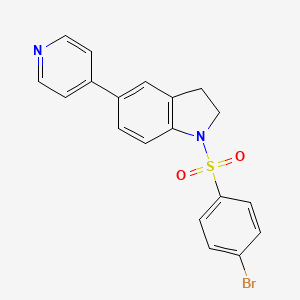
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)
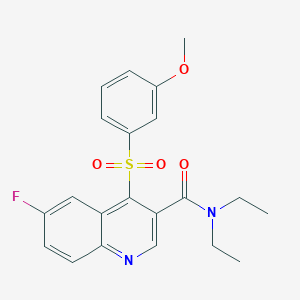
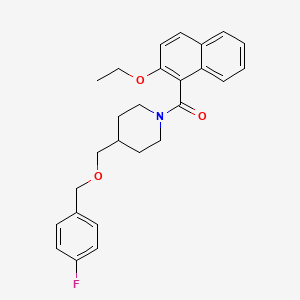
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/new.no-structure.jpg)
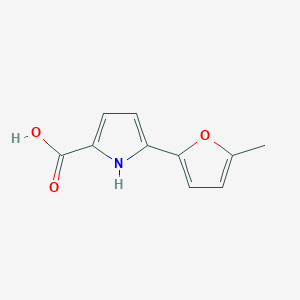

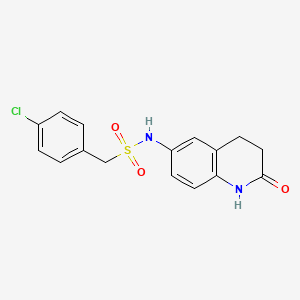
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2421973.png)
![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2421975.png)
